6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid
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Overview
Description
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyrazine ring, with a trifluoromethyl group at the 6-position and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine hydrochloride with various reagents. One common method includes the treatment of this intermediate with isocyanates in the presence of triethylamine and dichloromethane at room temperature . The reaction proceeds smoothly under mild conditions, yielding the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole or pyrazine rings.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the trifluoromethyl position .
Scientific Research Applications
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a therapeutic effect. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine: A related compound used as an intermediate in pharmaceutical synthesis.
7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine: Known for its role in the formation of nitrosamine impurities in drug products.
Uniqueness
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C7H3F3N4O2 |
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Molecular Weight |
232.12 g/mol |
IUPAC Name |
6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F3N4O2/c8-7(9,10)3-2-14-4(1-11-3)12-13-5(14)6(15)16/h1-2H,(H,15,16) |
InChI Key |
SSAOPZOCVVKNBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=NN=C(N21)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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